An In-depth Technical Guide to 5-Iodo-N,2-dimethylbenzamide (CAS 36659-92-4)
An In-depth Technical Guide to 5-Iodo-N,2-dimethylbenzamide (CAS 36659-92-4)
For Researchers, Scientists, and Drug Development Professionals
Foreword: Navigating the Landscape of a Niche Chemical Intermediate
5-Iodo-N,2-dimethylbenzamide is a substituted aromatic amide that, despite its specific CAS number, remains a compound with limited publicly available experimental data. This guide is designed to provide a comprehensive technical overview by leveraging established principles of organic chemistry and drawing parallels from closely related, well-documented analogues. As a Senior Application Scientist, the aim is to equip researchers with a robust foundational understanding, enabling them to anticipate the properties of 5-Iodo-N,2-dimethylbenzamide and to design synthetic and analytical strategies with a high degree of confidence. Every effort has been made to ground the information in authoritative sources and to clearly delineate between established data for analogous compounds and scientifically sound predictions for the target molecule.
Molecular Identity and Physicochemical Properties
5-Iodo-N,2-dimethylbenzamide belongs to the family of halobenzamides, a class of compounds with significant interest in medicinal chemistry and materials science. The presence of an iodine atom, a methyl group, and an N,N-dimethylamido group on the benzene ring imparts a unique combination of steric and electronic properties that can influence its reactivity, solubility, and biological activity.
Table 1: Physicochemical Characteristics of 5-Iodo-N,2-dimethylbenzamide and Related Analogues
| Property | 5-Iodo-N,2-dimethylbenzamide (Predicted) | 2-Iodo-N,N-dimethylbenzamide[1] | N,N-Dimethylbenzamide[2] |
| CAS Number | 36659-92-4 | 54616-46-5 | 611-74-5 |
| Molecular Formula | C₉H₁₀INO | C₉H₁₀INO | C₉H₁₁NO |
| Molecular Weight | 275.09 g/mol | 275.09 g/mol | 149.19 g/mol |
| Appearance | Expected to be a solid at room temperature | Yellow oil | White crystalline solid |
| Boiling Point | > 340 °C (at 760 mmHg) | 340.1 ± 25.0 °C (at 760 mmHg) | 272-273 °C |
| Melting Point | Not available | Not available | 40-43 °C |
| Solubility | Expected to be soluble in common organic solvents (e.g., DCM, EtOAc, MeOH) and sparingly soluble in water. | Not available | Soluble in organic solvents. |
| Density | > 1.6 g/cm³ | 1.649 ± 0.06 g/cm³ | ~1.05 g/cm³ |
Expert Commentary: The introduction of a heavy atom like iodine is expected to significantly increase the density and boiling point of 5-Iodo-N,2-dimethylbenzamide compared to its non-iodinated parent, N,N-dimethylbenzamide. The physical state (solid vs. liquid) will depend on the crystal packing efficiency, which is influenced by the substitution pattern.
Proposed Synthesis and Mechanistic Considerations
Retrosynthetic Analysis
A logical retrosynthetic pathway for 5-Iodo-N,2-dimethylbenzamide is depicted below. The key disconnection is the amide bond, leading back to a carboxylic acid derivative and dimethylamine.
Caption: Retrosynthetic analysis of 5-Iodo-N,2-dimethylbenzamide.
Step-by-Step Synthetic Protocol
This proposed protocol is a self-validating system, with each step leading to a stable, characterizable intermediate.
Step 1: Iodination of 2-Amino-4-nitrotoluene (if starting from a different precursor)
Alternatively, direct iodination of a suitable precursor can be considered. For instance, methods for the iodination of substituted anilines are documented. A common method involves the use of iodine and an oxidizing agent in the presence of an acid[3].
Step 2: Sandmeyer Reaction to form 5-Iodo-2-methylbenzoic acid
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Diazotization: Dissolve 2-amino-4-iodotoluene in an aqueous solution of a strong acid (e.g., HCl or H₂SO₄) and cool to 0-5 °C in an ice bath.
-
Slowly add a solution of sodium nitrite (NaNO₂) in water, maintaining the temperature below 5 °C. The formation of the diazonium salt can be monitored using starch-iodide paper.
-
Cyanation: In a separate flask, prepare a solution of copper(I) cyanide (CuCN) in a suitable solvent.
-
Slowly add the cold diazonium salt solution to the CuCN solution. The reaction is often exothermic and may require cooling to control the rate.
-
Allow the reaction to warm to room temperature and stir until the evolution of nitrogen gas ceases.
-
Hydrolysis: Acidify the reaction mixture and heat to hydrolyze the resulting nitrile to the carboxylic acid.
-
Extract the product with an organic solvent, wash, dry, and purify by recrystallization or column chromatography.
Step 3: Formation of 5-Iodo-2-methylbenzoyl chloride
-
To a solution of 5-iodo-2-methylbenzoic acid in an anhydrous, inert solvent (e.g., dichloromethane or toluene), add an excess of a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. A catalytic amount of N,N-dimethylformamide (DMF) can be added if using oxalyl chloride[4].
-
Reflux the mixture until the evolution of gas ceases, indicating the completion of the reaction.
-
Remove the excess chlorinating agent and solvent under reduced pressure to obtain the crude acyl chloride, which can often be used in the next step without further purification.
Step 4: Amidation to 5-Iodo-N,2-dimethylbenzamide
-
Dissolve the crude 5-iodo-2-methylbenzoyl chloride in an anhydrous, non-protic solvent like dichloromethane.
-
Cool the solution in an ice bath.
-
Slowly add a solution of dimethylamine (as a solution in a solvent like THF or as a gas) or an aqueous solution of dimethylamine with a base like triethylamine or pyridine to act as an acid scavenger[4]. An excess of the amine is typically used.
-
Allow the reaction mixture to warm to room temperature and stir for several hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with dilute acid, water, and brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to yield pure 5-Iodo-N,2-dimethylbenzamide.
Caption: Proposed synthetic workflow for 5-Iodo-N,2-dimethylbenzamide.
Spectroscopic and Analytical Characterization (Predicted)
The following spectral data are predicted based on the analysis of the parent compound, N,N-dimethylbenzamide, and the known effects of iodo and methyl substituents on spectroscopic signatures.
¹H NMR Spectroscopy
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Aromatic Protons (Ar-H): The three protons on the aromatic ring are expected to appear in the range of δ 7.0-8.0 ppm. The specific chemical shifts and coupling patterns will be influenced by the positions of the iodo, methyl, and amide groups. The proton ortho to the iodine atom will likely be the most downfield.
-
N-Methyl Protons (N-CH₃): Due to restricted rotation around the C-N amide bond, two distinct singlets for the two N-methyl groups are anticipated, likely in the range of δ 2.8-3.2 ppm[5].
-
Aromatic Methyl Protons (Ar-CH₃): A singlet corresponding to the methyl group on the benzene ring is expected around δ 2.3-2.5 ppm.
¹³C NMR Spectroscopy
-
Carbonyl Carbon (C=O): The amide carbonyl carbon should appear as a singlet in the downfield region of the spectrum, typically around δ 168-172 ppm[6].
-
Aromatic Carbons (Ar-C): Six signals are expected for the aromatic carbons. The carbon bearing the iodine atom (C-I) will be significantly shielded and appear further upfield than the other aromatic carbons, likely in the range of δ 90-100 ppm[6]. The other aromatic carbons will resonate in the typical range of δ 120-145 ppm.
-
N-Methyl Carbons (N-CH₃): Two distinct signals for the N-methyl carbons are expected in the range of δ 35-40 ppm[6].
-
Aromatic Methyl Carbon (Ar-CH₃): The aromatic methyl carbon should appear as a singlet around δ 20-25 ppm.
Infrared (IR) Spectroscopy
The IR spectrum will provide valuable information about the functional groups present in the molecule.
Table 2: Predicted IR Absorption Frequencies for 5-Iodo-N,2-dimethylbenzamide
| Wavenumber (cm⁻¹) | Vibrational Mode |
| ~3050-3100 | Aromatic C-H stretch |
| ~2930-2980 | Aliphatic C-H stretch (from methyl groups) |
| ~1630-1660 | Amide C=O stretch (strong)[7] |
| ~1400-1600 | Aromatic C=C stretches |
| ~1100-1300 | C-N stretch |
| Below 600 | C-I stretch |
Mass Spectrometry
-
Molecular Ion Peak (M⁺): The mass spectrum should show a prominent molecular ion peak at m/z = 275.
-
Isotopic Pattern: The presence of iodine will not result in a characteristic isotopic pattern as it is monoisotopic.
-
Fragmentation Pattern: Key fragmentation pathways are expected to include the loss of the dimethylamino group and cleavage of the amide bond, leading to the formation of the 5-iodo-2-methylbenzoyl cation (m/z = 247). Further fragmentation of the aromatic ring can also be expected. The fragmentation of N,N-dimethylbenzamide typically shows a strong peak at m/z 105, corresponding to the benzoyl cation[2].
Potential Applications and Biological Relevance
While the specific biological activity of 5-Iodo-N,2-dimethylbenzamide has not been reported, the benzamide scaffold is a well-known pharmacophore present in a wide range of biologically active molecules. Substituted benzamides have demonstrated a variety of therapeutic and agrochemical applications.
-
Medicinal Chemistry: Many benzamide derivatives are known to possess antipsychotic, antiemetic, and gastroprokinetic properties. The introduction of a bulky, lipophilic iodine atom could modulate the pharmacokinetic and pharmacodynamic properties of the molecule.
-
Agrochemicals: Substituted benzamides have been developed as herbicides, fungicides, and insecticides[8][9][10]. The specific substitution pattern of 5-Iodo-N,2-dimethylbenzamide makes it a candidate for screening in these areas.
-
Material Science: Halogenated organic compounds can serve as building blocks for the synthesis of more complex molecules, including polymers and functional materials. The carbon-iodine bond can participate in various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), making this compound a versatile synthetic intermediate[11].
Caption: Potential application areas for 5-Iodo-N,2-dimethylbenzamide.
Safety and Handling
No specific toxicity data is available for 5-Iodo-N,2-dimethylbenzamide. Therefore, it should be handled with the standard precautions for a novel chemical of unknown toxicity.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents. Keep the container tightly sealed.
Conclusion and Future Outlook
5-Iodo-N,2-dimethylbenzamide represents a chemical entity with untapped potential. This technical guide has provided a comprehensive, albeit predictive, overview of its properties, synthesis, and potential applications based on sound chemical principles and data from analogous structures. It is our hope that this document will serve as a valuable resource for researchers, stimulating further investigation into this and other novel substituted benzamides. The validation of the proposed synthetic route and the full characterization of this compound will undoubtedly open new avenues for its application in drug discovery, agrochemicals, and materials science.
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